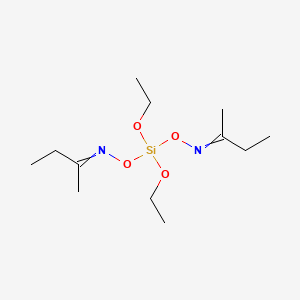
2-Butanone, O,O'-(diethoxysilylene)dioxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, O,O’-(diethoxysilylene)dioxime is a chemical compound known for its unique structure and properties It is a derivative of 2-butanone, where the oxime groups are bonded to a diethoxysilylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, O,O’-(diethoxysilylene)dioxime typically involves the reaction of 2-butanone with hydroxylamine to form the oxime, followed by the introduction of the diethoxysilylene group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and advanced reaction techniques can enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
2-Butanone, O,O’-(diethoxysilylene)dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxime groups, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-Butanone, O,O’-(diethoxysilylene)dioxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, coatings, and adhesives, leveraging its unique chemical properties.
作用机制
The mechanism by which 2-Butanone, O,O’-(diethoxysilylene)dioxime exerts its effects involves interactions with specific molecular targets. The oxime groups can form stable complexes with metal ions, influencing various biochemical pathways. The diethoxysilylene moiety can enhance the compound’s stability and reactivity, making it suitable for diverse applications.
相似化合物的比较
Similar Compounds
2-Butanone oxime: A simpler derivative of 2-butanone with only oxime groups.
Diethoxysilylene derivatives: Compounds with similar diethoxysilylene groups but different organic moieties.
Uniqueness
2-Butanone, O,O’-(diethoxysilylene)dioxime stands out due to its combination of oxime and diethoxysilylene groups, providing unique reactivity and stability. This makes it a valuable compound for specialized applications in synthesis and material science.
属性
CAS 编号 |
93917-75-0 |
|---|---|
分子式 |
C12H26N2O4Si |
分子量 |
290.43 g/mol |
IUPAC 名称 |
bis(butan-2-ylideneamino) diethyl silicate |
InChI |
InChI=1S/C12H26N2O4Si/c1-7-11(5)13-17-19(15-9-3,16-10-4)18-14-12(6)8-2/h7-10H2,1-6H3 |
InChI 键 |
HEZFQVMOIROEFN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NO[Si](OCC)(OCC)ON=C(C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


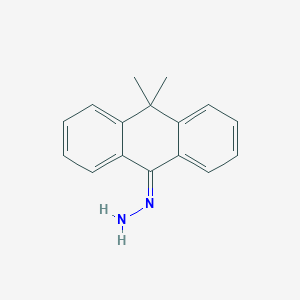

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
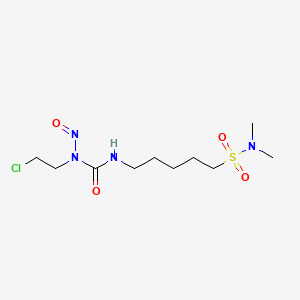
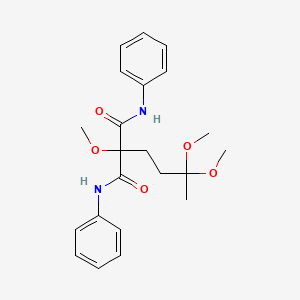
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

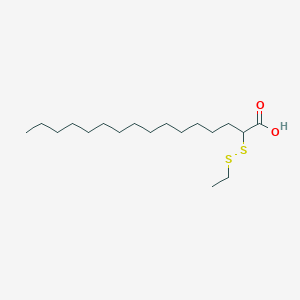
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
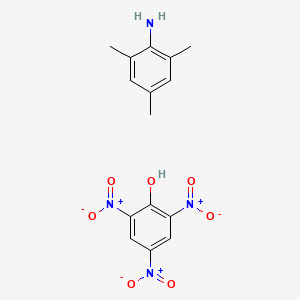
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
